molecular formula C13H17N5O2S B2757857 5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891128-23-7

5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

カタログ番号: B2757857
CAS番号: 891128-23-7
分子量: 307.37
InChIキー: LCVHTDYDFJKZKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a fused heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrimidinone core. Its structure includes a 5,6-dimethyl substitution on the pyrimidine ring and a thioether-linked 2-(pyrrolidin-1-yl)ethylketone moiety at position 2. This compound belongs to a class of angular triazolopyrimidinones synthesized via regioselective reactions between norbornene-condensed 2-thioxopyrimidin-4-ones and hydrazonoyl chlorides, followed by a retro Diels-Alder (RDA) protocol .

特性

IUPAC Name

5,6-dimethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-8-9(2)18-12(14-11(8)20)15-16-13(18)21-7-10(19)17-5-3-4-6-17/h3-7H2,1-2H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVHTDYDFJKZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)N3CCCC3)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5,6-Dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound notable for its potential biological activities. This article compiles various research findings regarding its biological activities, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₈N₄O₂S
Molecular Weight 286.38 g/mol
CAS Number 2034434-39-2

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound may inhibit bacterial cell wall synthesis and disrupt membrane integrity. This is particularly relevant in treating infections caused by gram-positive and gram-negative bacteria.
  • Case Studies : In a study evaluating various pyrimidine derivatives, it was found that certain triazole-pyrimidine hybrids demonstrated enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) indicated that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations .
  • Mechanism of Action : The proposed mechanism includes the activation of caspase pathways leading to programmed cell death and the inhibition of key signaling pathways involved in tumor growth.

Anti-inflammatory Effects

Emerging data suggest potential anti-inflammatory properties:

  • Inhibition of Cytokine Production : The compound appears to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which could be beneficial in treating chronic inflammatory conditions .

Comparative Studies

A comparative analysis of various derivatives of triazolo-pyrimidines indicates that modifications at the thioether position significantly enhance biological activity.

Compound TypeAntimicrobial ActivityAnticancer Activity
Triazolo-Pyrimidine DerivativesHighModerate
Thioether ModificationsEnhancedSignificant

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. The structure activity relationship (SAR) studies suggest that the presence of the pyrrolidine moiety is crucial for enhancing bioactivity.

科学的研究の応用

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant inhibitory effects against Pseudomonas aeruginosa, with docking studies indicating strong binding affinity to the bacterial regulator protein PqsR, which is crucial for virulence factor expression .

Anticancer Potential

In vitro studies suggest that 5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one may possess anticancer properties. The compound has shown cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents .

Enzyme Inhibition

This compound also acts as an inhibitor of key enzymes involved in cancer progression and microbial resistance. For example, it has been noted to inhibit dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells such as cancer cells and bacteria. This mechanism highlights its dual role in targeting both cancerous and infectious cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings. This suggests its potential as an alternative treatment for bacterial infections resistant to conventional therapies.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer activity, the compound was tested against human breast cancer cell lines (MCF-7). The results demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis. The study concluded that the compound could be further developed into a therapeutic agent for breast cancer treatment.

類似化合物との比較

Key Observations :

  • Regiochemistry : Angular isomers (7(8H)-one) exhibit superior stability and pharmacological relevance compared to linear isomers (5(1H)-one), attributed to steric and electronic effects .
  • Thioether-linked pyrrolidinylketone: The pyrrolidine ring may influence receptor binding via hydrogen bonding, contrasting with piperazine derivatives (e.g., in ) that offer enhanced solubility but different pharmacokinetic profiles. Electron-withdrawing groups (e.g., CN in , CF₃ in ): Increase electrophilicity, affecting reactivity and bioactivity.

Physicochemical Properties

  • Thermal Stability: Angular triazolopyrimidinones (7(8H)-one) demonstrate higher thermal stability than linear isomers, as confirmed by RDA reaction reversibility studies .
  • Solubility : Piperazine derivatives (e.g., ) have improved aqueous solubility compared to pyrrolidinyl analogues due to increased hydrogen-bonding capacity.

Q & A

Basic: What synthetic routes are commonly employed to prepare this triazolopyrimidine derivative?

The compound is synthesized via multi-step condensation reactions. A typical protocol involves:

  • Step 1 : Reacting a triazolopyrimidine precursor with carbon disulfide in ethanol under alkaline conditions (e.g., KOH) to introduce a thiol group .
  • Step 2 : Treating the intermediate with hydrazine hydrate to generate a hydrazino derivative.
  • Step 3 : Condensing the hydrazino intermediate with aromatic aldehydes or ketones to form the final thioether-linked structure .
    Key Considerations : Monitor reaction progress using TLC and purify intermediates via recrystallization or column chromatography.

Basic: Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing methyl groups (δ ~2.1–2.5 ppm) and pyrrolidin-1-yl protons (δ ~3.3–3.7 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • IR Spectroscopy : Confirms functional groups like C=O (1670–1700 cm⁻¹) and S–C (600–700 cm⁻¹) .

Basic: How is initial biological activity screening conducted for this compound?

  • In vitro enzyme assays : Test inhibition of kinases or receptors using fluorescence-based or colorimetric assays (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity profiling : Use cell lines (e.g., HeLa, HEK293) with MTT assays to assess IC50 values .
  • Reference compounds : Compare activity with structurally similar triazolopyrimidines (e.g., derivatives with fluorophenyl substituents) .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

  • Variable substituents : Modify the pyrrolidin-1-yl group (e.g., replace with piperidine) or the methyl groups on the triazolopyrimidine core .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with target enzymes .
  • Data analysis : Correlate substituent electronic/hydrophobic properties (Hammett σ, LogP) with IC50 values using multivariate regression .

Advanced: How to resolve contradictions in solubility or stability data?

  • Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting solubility .
  • Degradation studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify decomposition products .
  • Solvent screening : Test solubility in DMSO-water mixtures or cyclodextrin-based formulations for improved stability .

Advanced: What strategies elucidate the mechanism of action for this compound?

  • Kinetic studies : Measure enzyme inhibition (Ki, IC50) under varying substrate concentrations to determine competitive/non-competitive binding .
  • Mutagenesis : Engineer target enzymes (e.g., kinase catalytic domains) to identify critical residues for binding via SPR or ITC .
  • Transcriptomics : Profile gene expression changes in treated cells using RNA-seq to uncover downstream pathways .

Advanced: How to optimize pharmacokinetic properties like bioavailability?

  • Prodrug design : Introduce ester or amide groups to enhance solubility (e.g., replace ethyl with PEGylated chains) .
  • LogP adjustment : Incorporate polar substituents (e.g., hydroxyl or morpholine) to reduce hydrophobicity while maintaining potency .
  • In vivo PK studies : Administer via oral gavage in rodent models and measure plasma half-life using LC-MS/MS .

Advanced: What advanced spectroscopic methods aid in characterizing tautomeric forms?

  • 2D NMR (HSQC, HMBC) : Resolve tautomerism in the triazolopyrimidine ring by correlating 1H-13C couplings .
  • X-ray crystallography : Determine solid-state conformation and hydrogen-bonding networks .
  • Variable-temperature NMR : Monitor dynamic equilibria between tautomers in solution .

Advanced: How to address instability during synthesis or storage?

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thioether groups .
  • Lyophilization : Store purified compound as a lyophilized powder at -20°C to minimize hydrolysis .
  • Additives : Use antioxidants (e.g., BHT) in stock solutions to prolong shelf life .

Advanced: What methodologies assess environmental fate for sustainability studies?

  • Degradation assays : Expose the compound to UV light or soil microbes and analyze breakdown products via LC-HRMS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae to determine EC50 values .
  • Life-cycle analysis (LCA) : Evaluate synthetic routes for green chemistry metrics (e.g., E-factor, atom economy) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。